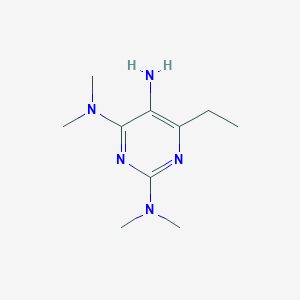
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- is a compound that combines a pyridinecarboxamide moiety with a 1,3,4-thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- typically involves the reaction of pyridinecarboxamide with thiadiazole derivatives. One common method involves the use of hydrazine derivatives and carbon disulfide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The thiadiazole ring is known to interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-, sodium salt
- 1,3,4-Thiadiazole-2-amine derivatives
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives
Uniqueness
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- is unique due to its specific combination of a pyridinecarboxamide moiety with a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Eigenschaften
| 51988-00-2 | |
Molekularformel |
C8H6N4OS |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
GPHIIJFSNURPGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NC2=NN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)



